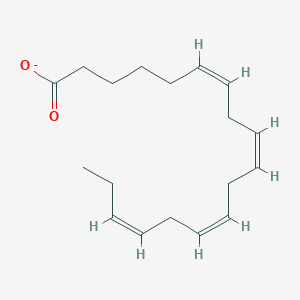

(6Z,9Z,12Z,15Z)-octadecatetraenoate

描述

Nomenclature and Classification within Polyunsaturated Fatty Acids (PUFAs)

(6Z,9Z,12Z,15Z)-octadecatetraenoate is systematically named based on its chemical structure. It is an 18-carbon chain fatty acid with four cis double bonds at the 6th, 9th, 12th, and 15th carbon positions. As a polyunsaturated fatty acid (PUFA), its structure contains multiple double bonds, which influences its chemical properties and biological function.

The compound this compound is known by several synonyms in scientific literature, which can sometimes lead to confusion. The most prevalent of these is Stearidonic acid (SDA). wikipedia.org Other synonyms include Moroctic acid, (6Z,9Z,12Z,15Z)-Octadeca-6,9,12,15-tetraenoic acid, and its shorthand lipid nomenclature, 18:4n-3. wikipedia.orglarodan.com The table below provides a list of its common scientific synonyms.

| Type | Name |

| Common Name | Stearidonic acid |

| Trivial Name | Moroctic acid |

| Systematic Name | (6Z,9Z,12Z,15Z)-Octadeca-6,9,12,15-tetraenoic acid |

| Lipid Shorthand | 18:4n-3 |

| Other Synonyms | Stearidonate, all-cis-octadeca-6,9,12,15-tetraenoic acid, moroctate |

This table lists the various names used to refer to this compound.

The chemical formula for octadecatetraenoic acid is C18H28O2. wikipedia.org This formula allows for numerous structural and stereoisomers. Structural isomers have the same molecular formula but different arrangements of atoms. For octadecatetraenoic acid, this primarily involves the positions of the four double bonds along the 18-carbon chain. For example, α-Parinaric acid has the same molecular formula but with double bonds at positions 9, 11, 13, and 15. wikipedia.org

Stereochemistry, specifically the configuration of the double bonds, is also a critical factor. The "Z" in this compound indicates that all four double bonds are in the cis configuration, where the adjacent hydrogen atoms are on the same side of the double bond. larodan.com The alternative is the trans configuration ("E"), where they are on opposite sides. The specific cis configuration of stearidonic acid is crucial for its biological activity and its role in the omega-3 fatty acid pathway. The methyl ester form, Methyl this compound, is also a relevant derivative. larodan.comnist.gov

This compound, or stearidonic acid, is a key member of the omega-3 (n-3) family of polyunsaturated fatty acids. wikipedia.org The "n-3" designation signifies that the first double bond from the methyl end (omega end) of the fatty acid chain is located at the third carbon.

Stearidonic acid is an intermediate in the metabolic pathway that converts alpha-linolenic acid (ALA), an essential fatty acid, into the longer-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). medchemexpress.comnih.gov Specifically, stearidonic acid is synthesized from ALA through the action of the delta-6-desaturase enzyme. wikipedia.orgtuscany-diet.net Subsequently, stearidonic acid is elongated to form eicosatetraenoic acid and then further desaturated to yield EPA. researchgate.net This conversion process is significant because the initial step, the conversion of ALA to SDA, is often the rate-limiting step in the endogenous production of EPA and DHA in humans. nih.govtuscany-diet.net Therefore, dietary intake of stearidonic acid can more efficiently increase tissue levels of EPA compared to ALA. nih.govresearchgate.net

Structure

3D Structure

属性

分子式 |

C18H27O2- |

|---|---|

分子量 |

275.4 g/mol |

IUPAC 名称 |

(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/p-1/b4-3-,7-6-,10-9-,13-12- |

InChI 键 |

JIWBIWFOSCKQMA-LTKCOYKYSA-M |

手性 SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)[O-] |

规范 SMILES |

CCC=CCC=CCC=CCC=CCCCCC(=O)[O-] |

产品来源 |

United States |

Biosynthesis of 6z,9z,12z,15z Octadecatetraenoate

De Novo Synthesis Pathways from Precursor Fatty Acids

The primary route for the biological synthesis of (6Z,9Z,12Z,15Z)-octadecatetraenoate is through the transformation of a precursor fatty acid.

Enzymatic Catalysis: Delta-6 Desaturase (FADS2) Activity

The key enzyme responsible for converting ALA into this compound is delta-6-desaturase (Δ6-desaturase). wikipedia.orgwikipedia.orgtuscany-diet.net This enzyme is encoded by the FADS2 gene. nih.govgenecards.org The reaction involves the introduction of a cis double bond at the sixth carbon position of the fatty acyl chain of ALA, which results in the formation of SDA. wikipedia.orggenecards.org This desaturation event is the first and often rate-limiting step in the biosynthetic pathway of highly unsaturated fatty acids. genecards.orghmdb.ca The activity of FADS2 is crucial, as it not only acts on ALA in the omega-3 pathway but also on linoleic acid in the parallel omega-6 pathway. wikipedia.org The efficiency of this enzymatic conversion can vary and is a key determinant in the body's ability to produce longer-chain polyunsaturated fatty acids endogenously. nih.gov

General Mechanisms of Acyl-CoA Desaturation

Acyl-CoA desaturases, including FADS2, are integral membrane proteins typically located in the endoplasmic reticulum. nih.govnih.govebi.ac.uk The desaturation process is an oxidative reaction that requires molecular oxygen and a flow of electrons. wikipedia.orgebi.ac.uk The mechanism involves a multi-component system. Electrons are transferred from NADH or NADPH to the desaturase enzyme via an electron transport chain that includes cytochrome b5 reductase and the heme-containing protein, cytochrome b5. nih.govebi.ac.ukaustinpublishinggroup.com The desaturase enzyme itself contains an iron-binding site that is essential for its catalytic activity. wikipedia.orgwikipedia.org This enzymatic complex abstracts hydrogen atoms from the fatty acyl-CoA substrate to create a double bond at a specific position on the carbon chain. nih.gov

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The production of this compound is tightly controlled at the genetic level, primarily through the regulation of the enzymes involved in its synthesis.

FADS Gene Cluster (FADS1, FADS2, FADS3) Expression

The FADS2 gene is part of a gene cluster on human chromosome 11, which also includes the FADS1 and FADS3 genes. genecards.orgnih.gov These genes encode for other key desaturase enzymes (delta-5 desaturase for FADS1) involved in polyunsaturated fatty acid metabolism. nih.gov The expression of these genes is often coordinated and can be influenced by various factors, including diet. nih.gov For instance, dietary polyunsaturated fatty acids have been shown to reduce the expression of FADS1 and FADS2 in liver cells. nih.gov Interestingly, genetic variants (single nucleotide polymorphisms or SNPs) within the FADS gene cluster have been linked to variations in both FADS1 and FADS2 gene expression across numerous human tissues, often in opposing directions. exlibrisgroup.com This suggests a complex regulatory system that fine-tunes the balance of different fatty acids.

Regulatory Elements and Transcription Factors

The transcription of the FADS2 gene is controlled by specific DNA sequences known as regulatory elements and the proteins called transcription factors that bind to them. One of the most important regulators is the Sterol Regulatory Element-Binding Protein 1 (SREBP-1). nih.govnih.gov SREBP-1, particularly the SREBP-1c isoform, up-regulates the promoter activity of FADS2 by binding to Sterol Regulatory Elements (SREs) in the gene's promoter region. nih.govnih.gov Insulin can also enhance the expression of FADS2, an effect that involves SREBP-1c. nih.govmdpi.com

Another key transcription factor is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which is also involved in regulating fatty acid metabolism. nih.govresearchgate.net In some contexts, SREBP-1 and PPARα can have reciprocal or dual regulatory effects on FADS2 expression. nih.govresearchgate.net Other transcription factors and regulatory elements, such as Nuclear Factor Y (NF-Y) and Stimulatory Protein 1 (Sp1), have also been identified as playing a role in the insulin-mediated regulation of the FADS genes. nih.gov The interplay of these factors allows the cell to adjust the rate of this compound synthesis in response to different metabolic and dietary signals.

Interactive Data Tables

Table 1: Key Transcription Factors Regulating FADS2 Expression

| Transcription Factor | Regulatory Element | Effect on FADS2 Expression |

| SREBP-1c | Sterol Regulatory Element (SRE) | Upregulation nih.govnih.gov |

| PPARα | Peroxisome Proliferator Response Element (PPRE) | Dual/Reciprocal Regulation nih.govresearchgate.net |

| Sp1 | Sp1 Element | Upregulation (Insulin-mediated) nih.gov |

| NF-Y | NF-Y Element | Upregulation (Insulin-mediated) nih.gov |

Table 2: Substrates and Products of Key Desaturation Steps

| Enzyme | Gene | Substrate | Product |

| Delta-6 Desaturase | FADS2 | Alpha-Linolenic Acid (ALA) | This compound (SDA) wikipedia.orgwikipedia.org |

| Delta-6 Desaturase | FADS2 | Linoleic Acid (LA) | Gamma-Linolenic Acid (GLA) genecards.org |

| Delta-5 Desaturase | FADS1 | Dihomo-gamma-linolenic acid (DGLA) | Arachidonic Acid (AA) wikipedia.org |

| Delta-5 Desaturase | FADS1 | Eicosatetraenoic acid (ETA) | Eicosapentaenoic Acid (EPA) wikipedia.org |

Environmental and Nutritional Modulators of Gene Expression

The expression of genes involved in the biosynthesis of this compound, primarily the delta-6-desaturase gene, is influenced by several environmental and nutritional factors. These modulators can significantly impact the rate of synthesis and accumulation of the compound in organisms.

Temperature: Temperature is a significant environmental factor affecting fatty acid composition and desaturase gene expression, particularly in poikilothermic organisms like cyanobacteria and algae. In the blue-green alga Synechocystis sp. PCC6803, a decrease in temperature to 20°C led to increased activity of both Δ6 and Δ15 desaturases, resulting in enhanced production of both α-linolenic acid (ALA) and stearidonic acid (SDA). nih.gov

Dietary Polyunsaturated Fatty Acids (PUFAs): The expression of the delta-6-desaturase gene is subject to feedback regulation by dietary PUFAs. Studies in mice have shown that PUFAs of both the n-6 and n-3 families can suppress the expression of lipogenic genes. nih.gov Specifically, the consumption of gamma-linolenic acid (GLA), the product of delta-6-desaturase acting on linoleic acid, was found to reduce the hepatic mRNA levels of delta-6-desaturase by 50%. nih.gov This suggests that the products of the desaturase enzyme can downregulate its own synthesis.

Transcription Factors: The regulation of fatty acid biosynthesis, including the formation of polyunsaturated fatty acids, is a complex process involving numerous transcription factors. In soybeans, transcription factors such as WRINKLED1 (WRI1), MYB, and others play essential roles in coordinating the expression of genes involved in fatty acid synthesis and oil accumulation. mdpi.com Epigenetic mechanisms, including DNA methylation and histone modifications, also contribute to fine-tuning the expression of these genes during different developmental stages. mdpi.com In Caenorhabditis elegans, the gene mbk-1/DYRK1A has been shown to regulate the expression of fatty acid desaturase genes. uibk.ac.at

Stress Factors: Abiotic stresses can modulate gene expression related to fatty acid metabolism. In plants engineered for stress tolerance, the accumulation of osmoprotectants has been linked to changes in reproductive and yield components, which are themselves tied to lipid metabolism. redalyc.org Pathological stress, such as pressure overload in the heart, has been linked to increased activity of delta-6-desaturase, suggesting a regulatory role for hemodynamic stress on enzyme expression. ahajournals.org In macrophages, inflammatory stimuli like lipopolysaccharide (LPS) can trigger signaling pathways such as NF-κB and MAPK, which are in turn modulated by SDA, indicating a complex interplay between fatty acid metabolism and cellular stress responses. nih.gov

Sources and Biotechnological Production

This compound occurs naturally in a limited number of biological sources. researchgate.net Due to its nutritional importance as an efficient precursor to EPA, significant research has been directed towards its biotechnological production through metabolic engineering. nih.govresearchgate.net

Natural Occurrence in Plants, Algae, and Microorganisms

This compound is found in the oils of a select group of plants, algae, and microorganisms. The seeds of plants from the Boraginaceae family are particularly rich sources. researchgate.netresearchgate.net

Plants:

Buglossoides arvensis (Ahiflower or Corn Gromwell): The seed oil of this plant is the richest known natural source of SDA, with concentrations ranging from 17% to 21% of total fatty acids. wikipedia.orgsci-hub.se High-yielding varieties have been developed for commercial production. sci-hub.se

Echium plantagineum (Patterson's Curse): Echium oil contains significant levels of SDA, typically between 12% and 15%. nih.govsci-hub.se It also has a balanced composition of n-3 and n-6 fatty acids. sci-hub.se

Blackcurrant (Ribes nigrum): Seed waste from juice processing is a source of oil containing 1% to 4% SDA. sci-hub.se

Hemp (Cannabis sativa): Hempseed oil is another botanical source of SDA. wikipedia.orgresearchgate.net

Lappula squarrosa : The oil from this plant contains approximately 19.4% SDA. frontiersin.org

Algae and Microorganisms:

Cyanobacteria: Species like Spirulina are known to contain SDA. wikipedia.org

Algae: Various algal species have been identified as sources of SDA, though the fatty acid composition can be strongly influenced by growth conditions, season, and developmental stage. researchgate.netsci-hub.se

Fungi: Some fungal species also produce SDA. researchgate.netresearchgate.net

Table 1: Natural Sources of this compound (SDA)

| Source Organism | Type | Common Name | SDA Content (% of total fatty acids) | Reference(s) |

|---|---|---|---|---|

| Buglossoides arvensis | Plant (Seed Oil) | Ahiflower, Corn Gromwell | 17 - 21% | sci-hub.se |

| Lappula squarrosa | Plant (Seed Oil) | ~19.4% | frontiersin.org | |

| Echium plantagineum | Plant (Seed Oil) | Patterson's Curse | 12 - 15% | sci-hub.se |

| Ribes nigrum | Plant (Seed Oil) | Blackcurrant | 1 - 4% | sci-hub.se |

| Cannabis sativa | Plant (Seed Oil) | Hemp | Present | wikipedia.orgresearchgate.net |

| Spirulina | Cyanobacterium | Present | wikipedia.org | |

| Various Algae | Algae | Variable | researchgate.netsci-hub.se | |

| Various Fungi | Fungus | Variable | researchgate.netresearchgate.net |

Metabolism and Biological Fate of 6z,9z,12z,15z Octadecatetraenoate

Pathways of Further Elongation and Desaturation

The metabolism of (6Z,9Z,12Z,15Z)-octadecatetraenoate within the body primarily involves its conversion into longer and more unsaturated omega-3 fatty acids through a series of enzymatic reactions. This process of elongation and desaturation is crucial for the synthesis of biologically active long-chain omega-3 polyunsaturated fatty acids.

Conversion to Eicosapentaenoic Acid (EPA, C20:5n-3)

This compound is directly metabolized to eicosapentaenoic acid (EPA) through the actions of elongase and Δ5-desaturase enzymes. tuscany-diet.net This conversion is notably more efficient than the conversion of alpha-linolenic acid (ALA) to EPA, as SDA already possesses the double bond at the delta-6 position, bypassing the rate-limiting Δ6-desaturase step. zooca.eutuscany-diet.net

Research has consistently demonstrated that dietary supplementation with SDA effectively increases the levels of EPA in blood and tissues. nih.govmedchemexpress.comnih.gov Studies in humans have shown that the consumption of SDA-rich oils leads to a significant rise in EPA concentrations in red blood cell membranes. nih.gov The estimated conversion rate of SDA to EPA in humans is variable, generally ranging from 16% to 30%, and can be influenced by factors such as age, gender, and background diet. zooca.eunih.gov In controlled studies, the efficiency of SDA in raising red blood cell EPA levels has been quantified, showing a declining relative efficiency as SDA intake increases. nih.gov For instance, to achieve equivalent red blood cell EPA concentrations, a higher intake of SDA is required compared to direct EPA supplementation. nih.gov

In vitro studies using cultured liver cells, such as HepG2 cells, have corroborated these findings, showing that SDA treatment leads to significantly higher intracellular EPA levels compared to ALA supplementation. frontiersin.org Specifically, EPA levels in SDA-treated HepG2 cells were found to be 65% higher than in those treated with ALA. frontiersin.org

| Study Type | Subject/Model | Key Findings on SDA to EPA Conversion | Reference |

| Human Clinical Trial | Healthy male volunteers | Oral intake of ahiflower oil (rich in SDA) significantly increased plasma EPA levels. | frontiersin.org |

| Human Clinical Trial | Healthy adults | Consumption of SDA-rich oil increased red blood cell EPA, with conversion efficiency ranging from 16.7% to 41.0% depending on intake levels. | nih.gov |

| In Vitro Study | HepG2 (human liver cancer) cells | SDA treatment resulted in 65% higher EPA levels compared to ALA treatment. | frontiersin.org |

| Murine Model | Mice on high linoleic acid diet | Dietary SDA bypassed the competitive Δ6-desaturase step, leading to an increased rate of EPA synthesis in the liver compared to an ALA-rich diet. | flaxresearch.com |

Subsequent Conversion to Docosahexaenoic Acid (DHA, C22:6n-3)

While this compound is an effective precursor for EPA, its conversion to docosahexaenoic acid (DHA) is considered to be limited in humans. todaysdietitian.comresearchgate.net The metabolic pathway from EPA to DHA is a multi-step process that involves further elongation and desaturation, followed by a cycle of chain shortening in the peroxisomes. tuscany-diet.netnih.gov

The conversion of EPA to DHA is believed to proceed through the formation of docosapentaenoic acid (DPA, 22:5n-3). tuscany-diet.netnih.gov However, the subsequent desaturation of DPA to DHA, a reaction that is also catalyzed by a Δ6-desaturase-like enzyme, appears to be a bottleneck in the pathway. tuscany-diet.net As a result, while SDA consumption effectively raises EPA and DPA levels, it does not significantly increase DHA levels in blood or tissues in most studies. frontiersin.orgtodaysdietitian.comresearchgate.net Some research suggests that only direct consumption of DHA can effectively raise its tissue concentrations, particularly within a typical Western diet. todaysdietitian.com

Role of Elongase and Other Desaturase Enzymes in Downstream Pathways

The conversion of this compound to longer-chain omega-3 fatty acids is dependent on a series of enzymes, primarily fatty acid elongases and desaturases. researchgate.netnih.gov These enzymes are located in the endoplasmic reticulum and mitochondria and are responsible for modifying the length and degree of saturation of fatty acid chains. researchgate.net

Elongases (ELOVL) : These enzymes, particularly ELOVL5 and ELOVL2, are responsible for adding two-carbon units to the fatty acid chain. researchgate.net In the context of SDA metabolism, an elongase acts on SDA to convert it to eicosatetraenoic acid (20:4n-3), which is then further desaturated. tuscany-diet.net

Desaturases (FADS) : These enzymes introduce double bonds into the fatty acid chain. The key desaturases in the omega-3 pathway are Δ5-desaturase (encoded by the FADS1 gene) and Δ6-desaturase (encoded by the FADS2 gene). frontiersin.orgresearchgate.net After SDA is elongated, Δ5-desaturase introduces a double bond at the fifth carbon to produce EPA. tuscany-diet.net The conversion of EPA to DHA involves further actions of elongases and a desaturase, with the Δ6-desaturase again playing a role in the final steps of DHA synthesis from DPA. tuscany-diet.net

The expression and activity of these enzymes are regulated by various factors, including diet and hormonal signals. nih.gov For example, the presence of other fatty acids, such as the omega-6 fatty acid linoleic acid, can competitively inhibit the enzymes in the omega-3 pathway, thereby affecting the conversion efficiency of SDA. flaxresearch.comwikipedia.org

Incorporation into Cellular Lipid Structures

Once synthesized or absorbed, this compound and its metabolites are incorporated into various cellular lipid structures, where they can influence membrane properties and cellular signaling.

Integration into Phospholipids (B1166683) and Glycerolipids

This compound and its downstream products, primarily EPA, are incorporated into the phospholipid bilayers of cell membranes and into glycerolipids, such as triacylglycerols for storage. frontiersin.orgresearchgate.net The incorporation into membrane phospholipids is of particular physiological importance as it can alter the fluidity, permeability, and function of the membrane, as well as the activity of membrane-bound proteins. frontiersin.org

Studies have shown that dietary SDA leads to an enrichment of EPA in the phospholipids of various cell types, including red blood cells and platelets. nih.govresearchgate.net This enrichment of EPA in membrane phospholipids is a key mechanism through which SDA is thought to exert its biological effects. The fatty acid composition of cellular lipids is a dynamic process, with fatty acids constantly being incorporated and released in response to cellular needs and dietary intake.

| Lipid Class | Effect of SDA/SDA-metabolite Incorporation | Research Context | Reference |

| Phospholipids | Enrichment of EPA in membrane phospholipids. | Human studies show increased EPA in red blood cell membranes after SDA consumption. | nih.govresearchgate.net |

| Glycerolipids (Triacylglycerols) | Incorporation of SDA-derived EPA into triacylglycerols for storage. | General lipid metabolism pathways. | nih.govnih.gov |

Subcellular Localization of Incorporated Fatty Acids

The fatty acids derived from the metabolism of this compound are distributed among various subcellular compartments. The endoplasmic reticulum and mitochondria are the primary sites for the elongation and desaturation of fatty acids. researchgate.net

Once synthesized, these fatty acids are incorporated into the membranes of various organelles, including the plasma membrane, endoplasmic reticulum, and mitochondria. frontiersin.org The specific distribution of these fatty acids within the cell can influence a wide range of cellular processes, from signal transduction to gene expression. nih.gov For example, the incorporation of EPA into the nuclear membrane could potentially modulate the activity of transcription factors that regulate lipid metabolism.

Downstream Biotransformation and Metabolite Generation

Following its endogeonous synthesis or dietary absorption, this compound, commonly known as stearidonic acid (SDA), undergoes further metabolic processing. This biotransformation leads to the generation of a variety of bioactive molecules, primarily through its elongation to longer-chain polyunsaturated fatty acids (PUFAs) and subsequent conversion into signaling molecules called oxylipins.

Formation of Oxygenated Lipid Mediators (Oxylipins) from Derived PUFAs

Stearidonic acid is a key intermediate in the omega-3 fatty acid metabolic pathway, serving as a direct precursor to eicosapentaenoic acid (EPA). This conversion is a critical step, as EPA is a substrate for the synthesis of a diverse array of oxylipins, which are oxidized lipid mediators with potent biological activities. nih.gov The consumption of SDA-rich oils has been shown to increase the levels of EPA and EPA-derived oxylipins in both human plasma and cultured liver cells. frontiersin.org

Oxylipins are formed from PUFAs through the action of several enzymatic pathways and can also be generated non-enzymatically via autoxidation. frontiersin.org These molecules, which include prostaglandins (B1171923), leukotrienes, thromboxanes, and resolvins, are crucial regulators of inflammation and other physiological processes. nih.gov While a significant portion of the biological effects of SDA are attributed to its conversion to EPA and the subsequent generation of EPA-derived oxylipins, there is also evidence for the direct formation of oxylipins from SDA itself. nih.govgoogle.com

Research has identified novel oxylipins derived directly from the 18-carbon SDA, distinguishing them from the 20-carbon eicosanoids produced from EPA. google.com These SDA-derived oxylipins include various mono-, di-, and trihydroxy fatty acids. google.compatsnap.com For instance, 13-hydroxy-octadecatetraenoic acid has been reported as an in vitro product of SDA metabolism. nih.gov The formation of these unique SDA-derived oxylipins suggests that SDA may have biological functions independent of its role as an EPA precursor.

| Precursor Fatty Acid | Derived PUFA | Example Oxylipins | Reference |

| This compound (SDA) | Eicosapentaenoic Acid (EPA) | Prostaglandins (3-series), Thromboxanes (3-series), Leukotrienes (5-series), Resolvins (E-series) | nih.govfrontiersin.org |

| This compound (SDA) | - | 13-hydroxy-octadecatetraenoic acid, other mono-, di-, and trihydroxy derivatives | nih.govgoogle.com |

Enzymatic Machinery for Oxylipin Synthesis (e.g., Lipoxygenases, Cyclooxygenases, Cytochrome P450)

The synthesis of oxylipins from SDA and its derived PUFAs is catalyzed by three main families of enzymes: lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 (CYP) monooxygenases. frontiersin.org These enzymes exhibit substrate specificity and can produce a wide range of bioactive metabolites.

Lipoxygenases (LOXs): The LOX pathway leads to the formation of hydroperoxy fatty acids, which are then converted to hydroxy fatty acids and other potent mediators like leukotrienes. nih.gov Stearidonic acid has been shown to act as an inhibitor of the 5-lipoxygenase pathway, suggesting it can serve as a substrate or a modulator for this class of enzymes. nih.gov In studies with cultured cells, treatment with SDA led to increased levels of hydroxy metabolites of both alpha-linolenic acid (the precursor to SDA) and EPA, indicating the involvement of LOX enzymes. frontiersin.org

Cyclooxygenases (COXs): COX enzymes are responsible for the production of prostanoids, including prostaglandins and thromboxanes. nih.gov While direct studies on the interaction between SDA and COX enzymes are limited, research on the structurally similar saturated fatty acid, stearic acid, has shown that its CoA ester can potently inhibit COX-1 activity. nih.gov In breast cancer cell cultures, SDA treatment was found to be more effective than its precursor, alpha-linolenic acid, in reducing COX-2 protein and mRNA levels. nih.gov This suggests that SDA or its metabolites can influence the COX pathway, thereby modulating prostanoid production.

Cytochrome P450 (CYP) Monooxygenases: The CYP pathway generates epoxy and hydroxy fatty acids from PUFAs. frontiersin.org In cultured liver cells, supplementation with SDA resulted in significantly higher amounts of epoxy-ALA and epoxy-EPA oxylipins, which are products of CYP-catalyzed reactions. frontiersin.org This indicates that SDA and its metabolites are substrates for CYP enzymes, leading to the formation of these specific types of oxylipins.

| Enzyme Family | Action on SDA or Derived PUFAs | Resulting Oxylipins | Reference |

| Lipoxygenases (LOX) | Inhibition of 5-LOX pathway by SDA; Metabolism of derived PUFAs | Hydroxy fatty acids, Leukotrienes | frontiersin.orgnih.gov |

| Cyclooxygenases (COX) | Reduction of COX-2 expression by SDA | Prostaglandins, Thromboxanes | nih.gov |

| Cytochrome P450 (CYP) | Metabolism of SDA and derived PUFAs | Epoxy fatty acids, Hydroxy fatty acids | frontiersin.org |

Catabolic Pathways

In addition to its conversion to longer-chain fatty acids and oxylipins, this compound can be broken down for energy production through catabolic pathways. The primary mechanism for this is beta-oxidation.

Beta-Oxidation in Mitochondrial and Peroxisomal Compartments

Beta-oxidation is the metabolic process by which fatty acid molecules are broken down to produce acetyl-CoA, NADH, and FADH2. wikipedia.org This process occurs in both the mitochondria and peroxisomes, with each organelle playing a distinct role in fatty acid catabolism. mdpi.com

The breakdown of long-chain and very-long-chain fatty acids, including polyunsaturated fatty acids like SDA, involves a collaborative effort between peroxisomes and mitochondria. frontiersin.org Peroxisomes are responsible for the initial shortening of very-long-chain fatty acids and polyunsaturated fatty acids that cannot be directly processed by mitochondria. wikipedia.org This initial breakdown in the peroxisomes continues until the fatty acid chain is shortened to a length that can be transported into the mitochondria for complete oxidation. wikipedia.org

The beta-oxidation of polyunsaturated fatty acids such as SDA is more complex than that of saturated fatty acids. The presence of double bonds in the fatty acid chain requires the action of additional enzymes, specifically isomerases and reductases, to reposition and reduce these bonds, allowing the core beta-oxidation machinery to proceed. nih.gov For instance, an isomerase is needed to convert a cis or trans double bond at an odd-numbered carbon to a trans double bond at an even-numbered carbon, which is a substrate for the enoyl-CoA hydratase enzyme of the beta-oxidation spiral. youtube.com

Therefore, the catabolism of this compound likely begins with its activation to octadecatetraenoyl-CoA, followed by initial cycles of beta-oxidation in the peroxisomes. The resulting shorter-chain acyl-CoA is then transported to the mitochondria for further beta-oxidation, ultimately yielding acetyl-CoA which can enter the citric acid cycle for complete energy extraction.

Experimental Research Models for Studying 6z,9z,12z,15z Octadecatetraenoate

In Vitro Cellular Systems

In vitro models provide a controlled environment to investigate the direct cellular and molecular effects of (6Z,9Z,12Z,15Z)-octadecatetraenoate, minimizing the systemic complexities of a whole organism. These systems are invaluable for studying metabolic conversion rates, enzyme kinetics, and the compound's influence on cellular signaling pathways.

Cultured mammalian cells are a cornerstone of SDA research, allowing for detailed mechanistic studies.

Hepatocytes: Because the liver is the primary site of fatty acid metabolism, cultured liver cells, particularly the human-derived HepG2 cell line, are widely used. frontiersin.orgnih.gov These cells express the necessary desaturase and elongase enzymes to convert SDA into downstream n-3 LCPUFAs. frontiersin.orgnih.gov Studies using HepG2 cells have demonstrated that SDA is more efficiently converted to EPA than its precursor, ALA. frontiersin.orgnih.gov For instance, one study found that treating HepG2 cells with SDA resulted in cellular EPA levels that were 65% higher than those in cells treated with ALA. frontiersin.orgnih.govnih.gov These models are also used to study the impact of SDA on the production of lipid mediators, showing that SDA treatment leads to an increase in EPA-derived oxylipins. frontiersin.orgnih.gov

Immune Cells: The influence of omega-3 fatty acids on inflammation is a major area of investigation. Cultured immune cells, such as the macrophage cell line RAW 264.7, are used to model inflammatory responses. Research has shown that SDA can suppress the production of inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, SDA was found to downregulate the expression of inducible nitric oxide synthase (iNOS) and subsequently reduce nitric oxide (NO) production. nih.gov This anti-inflammatory effect is mediated through the inhibition of key signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPK). nih.gov

| Cell Line | Cell Type | Key Research Finding |

|---|---|---|

| HepG2 | Human Hepatocyte (Liver Carcinoma) | Demonstrated that this compound is more efficiently converted to EPA compared to ALA. frontiersin.orgnih.govnih.gov |

| RAW 264.7 | Mouse Macrophage | Showed that this compound exerts anti-inflammatory effects by suppressing NO production via inhibition of NF-κB and MAPK pathways. nih.gov |

| 3T3-L1 | Mouse Preadipocyte | Used to study the effects of fatty acids on adipocyte differentiation and viability, finding stearic acid had no direct effect. nih.gov |

While less common in SDA research, non-mammalian cell lines are employed in broader fatty acid metabolism studies. For example, cell lines from fish, which are naturally rich in omega-3 fatty acids, can provide insights into the comparative biochemistry of PUFA synthesis. However, specific studies focusing solely on this compound in these models are not as prevalent as those using mammalian systems. Research in organisms like salmon and zebrafish has highlighted alternative metabolic pathways for PUFA synthesis, which can inform the interpretation of results from various cell models. frontiersin.org

In Vivo Animal Models

Both standard (wild-type) and genetically engineered animal models have been instrumental in SDA research.

Wild-Type Organisms: Common wild-type models include rodents such as Sprague-Dawley rats and C57BL/6 mice. nih.govnih.gov These animals are used in dietary studies to assess how SDA-enriched oils affect tissue fatty acid profiles compared to other fat sources. For example, studies in Sprague-Dawley rats have shown that feeding an SDA-enriched diet during early life significantly increases the levels of EPA and docosapentaenoic acid (DPA) in plasma and splenocytes. nih.gov These models are also used to investigate the functional consequences of these fatty acid changes, such as alterations in immune cell populations and cytokine production. nih.gov

Genetically Modified Organisms: Genetically modified mice are powerful tools for isolating the effects of specific metabolic pathways. The fat-1 mouse is a notable example; these mice are engineered to carry a gene that enables them to convert omega-6 to omega-3 fatty acids, leading to tissues rich in n-3 PUFAs. While not a direct model for studying SDA conversion, they provide a valuable context for the physiological effects of an n-3 enriched environment. Other models, such as apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein-receptor-deficient (Ldlr-/-) mice, are used to study the interplay between dietary fats like SDA and metabolic diseases under conditions of genetic predisposition. nih.gov

Dietary intervention studies are the most common approach in animal research to evaluate the efficacy of this compound. In these studies, animals are fed precisely formulated diets containing SDA, often from sources like echium oil or SDA-enriched soybean oil, and compared against control groups receiving diets with other fatty acids like ALA (from flaxseed oil) or EPA (from fish oil). nih.govnih.gov

Key findings from these studies show that dietary SDA is more effective than ALA at increasing EPA levels in various tissues, including red blood cells, plasma, and organs like the liver. nih.govnih.gov For instance, a study in neonatal rats demonstrated that an SDA-enriched maternal diet led to 15 times higher plasma EPA levels in pups compared to a control diet. nih.gov Another study in a mouse model of diet-induced obesity found that supplementation with SDA-enriched soybean oil improved features of metabolic syndrome, an effect not seen with EPA-enriched oil. nih.gov These studies are crucial for establishing the potential of SDA as a plant-derived alternative to marine omega-3s. nih.gov

| Animal Model | Dietary Source of this compound | Primary Outcome Investigated |

|---|---|---|

| Sprague-Dawley Rat | SDA-enriched bioactive oil | Influenced immune system maturation, increased EPA and DPA in plasma and splenocytes, and altered cytokine production. nih.gov |

| C57BL/6 Mouse (Diet-Induced Obesity Model) | SDA-enriched transgenic soybean oil | Modulated obesity, improved glucose metabolism, and altered fatty acid profiles in liver and adipose tissue. nih.gov |

| Athymic Nude Mouse | Stearic acid-enriched diet | Reduced visceral adipose tissue compared to other diets. nih.gov |

Molecular and Genetic Engineering Approaches in Research

A significant area of research focuses not on the effects of this compound, but on methods to produce it sustainably. Since SDA is present in only a few plant species, molecular and genetic engineering has been used to create novel, commercially viable sources. nih.govrothamsted.ac.ukwikipedia.org

This research involves the identification and isolation of genes encoding the Δ6-desaturase enzyme, which is responsible for converting ALA to SDA. nih.gov Scientists have successfully introduced Δ6-desaturase genes from organisms like the plant Primula vialii or the fungus Mortierella alpina into conventional oilseed crops such as soybean and linseed (flax). nih.govrothamsted.ac.uknih.gov The goal is to develop transgenic plants that accumulate high levels of SDA in their seeds. nih.govnih.gov For example, researchers have created transgenic linseed lines that accumulate SDA at levels comparable to natural sources like echium oil. nih.govrothamsted.ac.uk A key success in this field was the development of an SDA-enriched soybean oil, which has been approved for consumption and is used in many of the dietary intervention studies. nih.govwikipedia.org These genetic engineering approaches are fundamental to providing a sustainable and scalable source of SDA for both continued research and potential nutritional applications. nih.govrothamsted.ac.uk

Recombinant Protein Expression for Enzyme Characterization

To understand and optimize the production of this compound, it is crucial to characterize the enzymes involved in its biosynthesis. Recombinant protein expression systems, particularly in microorganisms like Saccharomyces cerevisiae (a type of yeast) and Yarrowia lipolytica, are invaluable for this purpose. These systems allow for the production of large quantities of a specific enzyme in a controlled environment, free from other interfering enzymes present in the native organism.

This approach enables detailed studies of an enzyme's substrate specificity, kinetic parameters (such as Km and Vmax), and optimal reaction conditions. For instance, various omega-3 desaturases, which are key to SDA synthesis, have been expressed in yeast to determine their activity and substrate preferences. Researchers have identified and characterized new delta-17 fatty acid desaturases from oomycetes by expressing them in Yarrowia lipolytica. nih.gov These studies revealed that the enzymes exhibited strong delta-17 desaturase activity and a preference for C20 substrates, though they also had weaker delta-15 desaturase activity on C18 substrates. nih.gov

In another example, a delta-15 desaturase (FAD3) from tung (Aleurites fordii) was expressed in S. cerevisiae. usda.gov This allowed for the characterization of its activity, demonstrating that it could convert linoleic acid to α-linolenic acid, a precursor for SDA. The study also highlighted the effect of temperature on enzyme activity, with the highest production of the omega-3 fatty acid occurring at 15°C. usda.gov Similarly, the heterologous expression of a delta-12 and an omega-3 fatty acid desaturase from the yeast Kluyveromyces lactis in S. cerevisiae led to the production of linoleic and α-linolenic acids, respectively, allowing for the functional characterization of these enzymes. nih.govresearchgate.net

The characterization of these enzymes provides critical information for selecting the most efficient candidates for metabolic engineering efforts aimed at producing high levels of this compound and other valuable polyunsaturated fatty acids.

Table 2: Characterization of Enzymes for this compound Metabolism via Recombinant Expression

| Enzyme | Source Organism | Expression Host | Key Findings on Substrate Specificity and Activity | Reference |

|---|---|---|---|---|

| Delta-17 Desaturase | Pythium aphanidermatum, Phytophthora sojae, Phytophthora ramorum | Yarrowia lipolytica | Broad ω-6 fatty acid substrate spectrum (C18 and C20), with a preference for C20 substrates. Strong Δ-17 desaturase activity and weaker Δ-15 desaturase activity. | nih.gov |

| Omega-3 Desaturase (FAD3) | Tung (Aleurites fordii) | Saccharomyces cerevisiae | Catalyzed the synthesis of α-linolenic acid from linoleic acid, with accumulation up to 18% of total cellular fatty acids. Activity was significantly higher at lower temperatures (15°C). | usda.gov |

| Omega-3 Desaturase (PPD17) | Phytophthora parasitica | Saccharomyces cerevisiae | Wide omega-6 fatty acid substrate preference (both 18-C and 20-C). Strong delta-17 desaturase activity and weaker delta-15 desaturase activity. Achieved a 70% conversion rate of arachidonic acid to eicosapentaenoic acid. | frontiersin.org |

| Delta-12 and Omega-3 Desaturases (KlFAD2 and KlFAD3) | Kluyveromyces lactis | Saccharomyces cerevisiae | KlFAD2 exhibited Δ12 fatty acid desaturase activity, producing linoleic acid. KlFAD3 showed ω3 fatty acid desaturase activity, producing α-linolenic acid from linoleic acid. | nih.govresearchgate.net |

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for (6Z,9Z,12Z,15Z)-octadecatetraenoate, and what critical reaction parameters require optimization?

- Methodological Answer : The synthesis typically involves converting the corresponding unsaturated fatty acid to its acid chloride using oxalyl chloride under anhydrous conditions (0–5°C), followed by amidation with ammonia gas. Key parameters include temperature control (<5°C) to prevent side reactions, stoichiometric ratios of reagents, and solvent purity (ethylene dichloride). Post-synthesis purification via vacuum evaporation ensures removal of volatile byproducts . For methyl ester derivatives, transesterification or direct esterification with methanol under acid catalysis is common, requiring inert atmospheres to prevent oxidation .

Q. How should researchers design experiments to investigate the oxidative stability of this compound under varying conditions?

- Methodological Answer : Use a factorial design to systematically vary factors such as temperature, oxygen exposure, and antioxidant additives (e.g., BHA, BHT). Quantify oxidation via peroxide value (PV) assays or thiobarbituric acid reactive substances (TBARS). Include control groups with saturated fatty acids (e.g., stearic acid) for comparative stability analysis. Statistical tools like ANOVA can identify significant interactions between variables .

Q. What methodological considerations are essential when characterizing the geometric isomerism of this compound using NMR and chromatography?

- Methodological Answer : For NMR, utilize DEPT and 2D COSY to distinguish cis/trans configurations at double bonds. Coupling constants () in NMR (e.g., ~10–12 Hz for trans, ~6–8 Hz for cis) confirm stereochemistry. In GC-MS, employ polar columns (e.g., CP-Sil 88) for isomer separation, and compare retention indices with authentic standards. Cross-validate results with IR spectroscopy for conjugated double bonds .

Q. What safety protocols must be implemented when handling this compound in oxygen-sensitive reactions?

- Methodological Answer : Conduct reactions under nitrogen/argon atmosphere using Schlenk lines. Use explosion-proof equipment and grounding to prevent static discharge. Store the compound at <-20°C in amber vials with antioxidant stabilizers (e.g., 0.01% BHT). Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-retardant lab coats. Refer to SDS guidelines for unsaturated esters, emphasizing flammability (H225) and skin/eye irritation (H315/H319) mitigation .

Advanced Research Questions

Q. How can factorial design improve the yield and purity of this compound in multi-step syntheses?

- Methodological Answer : Apply a factorial design to optimize variables like catalyst concentration, reaction time, and solvent polarity. For example, in esterification, factors may include molar ratios of acid:alcohol (1:3 to 1:5) and temperature (60–80°C). Response surface methodology (RSM) can model interactions, identifying optimal conditions for maximal yield (>90%) and minimal byproducts (e.g., transesterified isomers) .

Q. What advanced computational tools enable predictive modeling of this compound's thermodynamic properties?

- Methodological Answer : Use density functional theory (DFT) with software like Gaussian or COMSOL Multiphysics to calculate bond dissociation energies (BDEs) for oxidation susceptibility. Molecular dynamics simulations can predict lipid bilayer interactions. Validate models with experimental DSC data for phase transitions and oxidative stability assays. AI-driven platforms (e.g., neural networks) may automate parameter optimization for synthesis .

Q. How do researchers address conflicting bioactivity results for this compound across different antioxidant assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific mechanisms (e.g., DPPH vs. ORAC). Standardize protocols by:

- Using identical sample concentrations and solvent systems (e.g., ethanol for lipophilic assays).

- Including positive controls (e.g., ascorbic acid) and normalizing data to Trolox equivalents.

- Performing LC-MS to confirm compound integrity post-assay. Meta-analysis of multiple assays (e.g., FRAP, ABTS) provides a holistic bioactivity profile .

Q. What strategies validate the biological relevance of this compound derivatives identified through lipidomic databases?

- Methodological Answer : Cross-reference lipid databases (e.g., LMSD) for structural analogs (e.g., hydroxylated derivatives). Synthesize candidate compounds via regioselective enzymatic oxidation (e.g., lipoxygenase) and test in cell-based models (e.g., RAW 264.7 macrophages). Use siRNA knockdown or CRISPR-Cas9 to confirm target pathways (e.g., NF-κB). High-resolution MS/MS fragmentation patterns verify metabolite identities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。